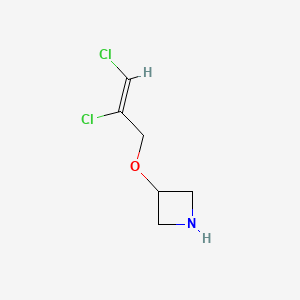

3-((2,3-Dichloroallyl)oxy)azetidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9Cl2NO |

|---|---|

Molekulargewicht |

182.04 g/mol |

IUPAC-Name |

3-[(Z)-2,3-dichloroprop-2-enoxy]azetidine |

InChI |

InChI=1S/C6H9Cl2NO/c7-1-5(8)4-10-6-2-9-3-6/h1,6,9H,2-4H2/b5-1- |

InChI-Schlüssel |

TZPLVFDRFNPJCG-KTAJNNJTSA-N |

Isomerische SMILES |

C1C(CN1)OC/C(=C/Cl)/Cl |

Kanonische SMILES |

C1C(CN1)OCC(=CCl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 3 2,3 Dichloroallyl Oxy Azetidine and Its Structural Precursors

Retrosynthetic Analysis and Strategic Disconnections for 3-((2,3-Dichloroallyl)oxy)azetidine

A retrosynthetic analysis of the target molecule, 3-((2,3-dichloroallyl)oxy)azetidine, suggests that the most logical disconnection is at the ether linkage. This bond can be formed through a nucleophilic substitution reaction, such as a Williamson ether synthesis. This strategy leads to two key precursors: a 3-hydroxyazetidine derivative and a suitable 2,3-dichloroallyl electrophile.

The 3-hydroxyazetidine precursor requires a protecting group on the nitrogen atom (e.g., Boc, Cbz, or benzyl) to prevent side reactions and to facilitate handling and purification. The 2,3-dichloroallyl moiety can be introduced using a reagent like 2,3-dichloroallyl chloride or bromide.

Therefore, the primary synthetic route involves the preparation of an N-protected 3-hydroxyazetidine and 2,3-dichloro-1-propene (B165496), followed by their coupling to form the desired ether.

Key Synthetic Challenges Posed by the Azetidine (B1206935) Ring System

The construction and manipulation of the azetidine ring are fraught with challenges primarily due to its significant ring strain. This four-membered heterocyclic system is susceptible to ring-opening reactions under both acidic and basic conditions, as well as during nucleophilic substitution reactions. The inherent strain also influences the reactivity of substituents on the ring.

Furthermore, the synthesis of substituted azetidines often requires multi-step sequences and careful control of reaction conditions to avoid polymerization or rearrangement reactions. The selection of an appropriate nitrogen protecting group is crucial. It must be stable enough to withstand the reaction conditions for subsequent functionalization but readily cleavable without disrupting the fragile azetidine core.

Considerations for Introducing the (2,3-Dichloroallyl)oxy Moiety

The introduction of the (2,3-dichloroallyl)oxy group via an etherification reaction requires careful consideration of the reagents and conditions to ensure compatibility with the azetidine ring. The Williamson ether synthesis, a common method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. byjus.commasterorganicchemistry.comwikipedia.org In this context, the N-protected 3-hydroxyazetidine would be deprotonated with a suitable base to form the corresponding alkoxide.

The choice of base is critical; it must be strong enough to deprotonate the hydroxyl group but not so harsh as to promote elimination or other side reactions on the azetidine ring or the dichloroallyl halide. Common bases used in Williamson ether synthesis include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH) under phase-transfer conditions. byjus.com

The electrophile, 2,3-dichloroallyl chloride, is a reactive alkylating agent. The presence of two chlorine atoms on the allyl group can influence its reactivity and may also present opportunities for subsequent chemical modifications if desired.

Approaches to Azetidine Ring Construction within the Context of 3-((2,3-Dichloroallyl)oxy)azetidine Synthesis

The synthesis of the core azetidine structure, specifically a precursor to 3-hydroxyazetidine, can be achieved through various synthetic routes. These can be broadly categorized into direct cyclization reactions to form the four-membered ring and the functionalization of a pre-existing azetidine scaffold.

Direct Cyclization Reactions for Azetidine Formation

Several cyclization strategies have been developed for the synthesis of azetidines. These methods often involve intramolecular reactions of appropriately functionalized acyclic precursors.

Intramolecular Aminolysis of Epoxides: A prevalent method for constructing 3-hydroxyazetidines involves the intramolecular cyclization of an amino-epoxide precursor. For instance, the reaction of epichlorohydrin (B41342) with a primary amine, such as benzylamine (B48309) or tert-butylamine, can lead to the formation of an N-substituted 3-hydroxyazetidine after a subsequent base-mediated ring closure. researchgate.netgoogle.com Lanthanide triflates have also been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. wikipedia.org

[2+2] Cycloadditions: While less common for the direct synthesis of 3-hydroxyazetidines, [2+2] cycloaddition reactions between imines and electron-rich alkenes can be a powerful tool for constructing the azetidine ring. The resulting azetidines can then be further functionalized.

Radical Cyclizations: Radical-mediated cyclizations of N-allyl-α-haloamides or related precursors can also lead to the formation of the azetidine ring. These reactions are typically initiated by a radical initiator such as AIBN and a reducing agent like tributyltin hydride.

The following table summarizes some direct cyclization approaches to form the azetidine ring:

| Cyclization Method | Precursors | Reagents/Conditions | Product |

| Intramolecular Aminolysis | Epichlorohydrin, Primary Amine (e.g., Benzylamine) | 1. Ring opening 2. Base (e.g., NaOH) for cyclization | N-substituted 3-hydroxyazetidine |

| La(OTf)₃-catalyzed Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃, DCE, reflux | Substituted Azetidine |

Functionalization of Pre-existing Azetidine Scaffolds at the C3 Position

An alternative to de novo ring construction is the modification of a readily available azetidine derivative. For example, azetidine-3-carboxylic acid or its esters can serve as starting materials. Reduction of the carboxylic acid or ester functionality would yield the desired 3-hydroxymethylazetidine, which could then be used in the etherification step.

Palladium-catalyzed C-H arylation has also been reported as a method for the functionalization of azetidines at the C3 position, demonstrating the feasibility of direct modification of the azetidine ring. researchgate.net

Chemical Transformations for Introducing the (2,3-Dichloroallyl)oxy Group

The final key step in the synthesis of 3-((2,3-dichloroallyl)oxy)azetidine is the formation of the ether bond. As previously mentioned, the Williamson ether synthesis is a highly suitable and widely used method for this transformation. byjus.commasterorganicchemistry.comwikipedia.org

The reaction would proceed by first treating an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, with a strong base to generate the corresponding alkoxide. chemicalbook.comchemicalbook.comsigmaaldrich.com This nucleophilic alkoxide would then react with 2,3-dichloro-1-propene in an SN2 fashion to displace the chloride and form the target ether.

A typical procedure would involve dissolving the N-Boc-3-hydroxyazetidine in an aprotic polar solvent like DMF or THF, followed by the portion-wise addition of a base such as sodium hydride at a reduced temperature. After the evolution of hydrogen gas ceases, 2,3-dichloro-1-propene would be added, and the reaction mixture would be stirred at room temperature or with gentle heating to drive the reaction to completion.

The table below outlines a proposed reaction for this etherification:

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| N-Boc-3-hydroxyazetidine | 2,3-Dichloro-1-propene | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | N-Boc-3-((2,3-dichloroallyl)oxy)azetidine |

Following the successful etherification, the Boc protecting group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final product, 3-((2,3-dichloroallyl)oxy)azetidine.

Optimization of Reaction Conditions and Reaction Pathway Investigations

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-((2,3-dichloroallyl)oxy)azetidine. This involves a systematic investigation of various parameters, including the choice of base, solvent, temperature, and reaction time. For instance, in the synthesis of related azetidine derivatives, extensive experimentation is often required to find the optimal conditions. sciencedaily.com

Initial attempts at similar cyclizations have shown that conditions such as using potassium hydroxide in a THF/water mixture can lead to decomposition at higher temperatures. acs.org Lowering the temperature can reduce decomposition but may also decrease the reaction rate. acs.org These findings underscore the delicate balance required to achieve a successful synthesis. The development of a one-pot, three-step sequence for the synthesis of N-aryl-2-cyanoazetidines with predictable diastereoselectivity highlights the importance of a well-orchestrated reaction pathway. organic-chemistry.org

The investigation of reaction pathways can also lead to the discovery of unexpected transformations. For example, the reaction of a furan-containing sulfonamide under gold catalysis did not yield the expected azetidin-3-one (B1332698) but instead resulted in a ring-opened imine, demonstrating how the substrate can influence the reaction outcome. nih.gov

Table 2: Optimization Parameters for Azetidine Synthesis

| Parameter | Variables to Consider | Potential Impact |

| Base | Strength, concentration | Reaction rate, side reactions |

| Solvent | Polarity, aprotic/protic | Reactant solubility, nucleophilicity |

| Temperature | High vs. low | Reaction rate, product stability, side reactions |

| Reaction Time | Short vs. long | Conversion of starting material, product degradation |

| Catalyst | Type, loading | Reaction rate, selectivity |

This table outlines key parameters that are typically optimized to improve the efficiency and outcome of azetidine synthesis.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of synthetic intermediates and the final 3-((2,3-dichloroallyl)oxy)azetidine is essential to obtain a high-purity product. Given that azetidine derivatives can be volatile, special care must be taken during isolation. acs.org

Column chromatography is a standard technique for purifying organic compounds. In the case of volatile azetidines, it may be necessary to perform the workup and column chromatography with specific solvents, such as diethyl ether, to minimize product loss. acs.org An alternative strategy to handle volatile intermediates is to proceed with subsequent reaction steps without concentrating the reaction mixture, thereby converting the volatile compound into a less volatile derivative that is easier to handle. acs.org

For the precursor 3-hydroxyazetidine hydrochloride, recrystallization is an effective purification method. google.com After deacetylation, the crude product can be dissolved in a mixture of methanol (B129727) and ethyl acetate, heated to dissolve, and then cooled to induce crystallization of the pure white solid. google.com

Principles of Sustainable Chemistry and Process Intensification in 3-((2,3-dichloroallyl)oxy)azetidine Synthesis

The principles of sustainable chemistry and process intensification are increasingly important in modern pharmaceutical and chemical manufacturing. pharmafeatures.comcobaltcommunications.com These principles aim to design chemical processes that are more efficient, produce less waste, and are safer to operate. cobaltcommunications.comcetjournal.it

One key aspect of sustainable chemistry is the choice of solvent. nih.gov The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is a significant step towards greener synthesis. nih.govacs.org

Process intensification involves developing technologies that are substantially smaller, cleaner, and more energy-efficient. cobaltcommunications.com Flow chemistry, where reactions are carried out in continuous-flow reactors, is a prime example of process intensification. nih.govpharmasalmanac.com This technology offers several advantages over traditional batch processing, including better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. cetjournal.itnih.govpharmasalmanac.com The development of continuous flow syntheses for azetidine derivatives demonstrates the applicability of these principles to the preparation of this class of compounds. acs.org By reducing solvent usage and reaction volumes, process intensification can lead to more sustainable and cost-effective manufacturing processes. cetjournal.itpharmasalmanac.com

Advanced Spectroscopic and Diffraction Methodologies for the Elucidation of 3 2,3 Dichloroallyl Oxy Azetidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysisnih.govrsc.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed atomic connectivity and three-dimensional structure of 3-((2,3-dichloroallyl)oxy)azetidine in solution. A combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments provides unambiguous evidence for the molecular framework.

In ¹H NMR, the protons on the carbon adjacent to the ether oxygen are expected to be deshielded, appearing in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The azetidine (B1206935) ring protons would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. frontiersin.org The vinylic proton of the dichloroallyl group would resonate further downfield, while the allylic protons would be influenced by both the ether oxygen and the double bond. youtube.com

In ¹³C NMR, carbons bonded to the electronegative oxygen and nitrogen atoms would show downfield chemical shifts. Ether carbons typically absorb in the 50-80 δ range. pressbooks.pub The carbons of the azetidine ring are expected around 40-60 ppm, while the olefinic carbons would appear in the 110-140 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-((2,3-Dichloroallyl)oxy)azetidine Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH | C3 | ~4.5 - 5.0 | ~65 - 75 |

| Azetidine CH₂ | C2, C4 | ~3.8 - 4.2 | ~45 - 55 |

| Allylic CH₂ | C1' | ~4.2 - 4.6 | ~70 - 75 |

| Vinylic CH | C2' | ~6.0 - 6.5 | ~125 - 135 |

| Dichloro-C | C3' | - | ~110 - 120 |

| Azetidine NH | N1 | Variable (broad) | - |

To definitively assign these resonances and establish connectivity, a suite of two-dimensional (2D) NMR experiments is essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the C3 proton and the C2/C4 protons of the azetidine ring, as well as between the allylic (C1') and vinylic (C2') protons of the side chain, confirming the integrity of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). sdsu.edu This would allow for the unambiguous assignment of each carbon atom by linking it to its corresponding, and more easily assigned, proton signal from the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net NOESY could reveal spatial proximities between protons on the azetidine ring and protons on the dichloroallyl group, helping to define the preferred orientation of the side chain relative to the ring.

Four-membered rings like azetidine are known to undergo dynamic processes such as ring puckering. nih.govresearchgate.net Furthermore, rotation around the C3-O and O-C1' single bonds may be hindered. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational exchange processes. researchgate.net At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of these changes allows for the calculation of the activation energy barriers for the conformational inversions, providing a quantitative understanding of the molecule's flexibility. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Mappingnih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 3-((2,3-dichloroallyl)oxy)azetidine with high accuracy, thereby confirming its molecular formula (C₇H₉Cl₂NO).

Both soft and hard ionization techniques would provide complementary information.

Electrospray Ionization (ESI-MS): As a soft ionization method, ESI is expected to generate the protonated molecular ion, [M+H]⁺, as the most prominent peak. youtube.comnih.gov Adduct ions, such as those with sodium ([M+Na]⁺), might also be observed. The high mass accuracy of HRMS would allow for the confident confirmation of the elemental composition from the measured m/z value of the [M+H]⁺ ion.

Electron Ionization (EI-MS): This hard ionization technique imparts significant energy to the molecule, leading to extensive and predictable fragmentation. ucl.ac.uk The fragmentation of ethers is dominated by α-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond itself. libretexts.orgyoutube.commiamioh.edu For 3-((2,3-dichloroallyl)oxy)azetidine, key fragmentation pathways would include the loss of the dichloroallyl radical or cation and fragmentation of the azetidine ring. A critical diagnostic feature would be the isotopic signature of the chlorine atoms. Fragments containing two chlorine atoms would exhibit a characteristic cluster of peaks with a ratio of approximately 9:6:1 for the M, M+2, and M+4 ions, respectively.

Predicted Key Fragments in the Mass Spectrum of 3-((2,3-Dichloroallyl)oxy)azetidine

| m/z (nominal) | Proposed Fragment Structure / Identity | Ionization Mode |

| 194/196/198 | [M+H]⁺ (Protonated Molecule) | ESI |

| 193/195/197 | [M]⁺˙ (Molecular Ion) | EI |

| 109/111 | [C₃H₃Cl₂]⁺ (Dichloroallyl cation) | EI |

| 85 | [C₃H₃O-Azetidine]⁺ (Loss of dichloroallyl group) | EI |

| 57 | [C₃H₅N]⁺˙ (Azetidine ring fragment) | EI |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterizationamericanpharmaceuticalreview.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. These two methods are complementary and provide a characteristic "fingerprint" for the compound. americanpharmaceuticalreview.comnih.gov

For 3-((2,3-dichloroallyl)oxy)azetidine, key absorptions in the IR spectrum and signals in the Raman spectrum can be predicted. The IR spectrum would likely be dominated by a strong C-O-C stretching vibration characteristic of ethers. libretexts.orglibretexts.org The Raman spectrum, on the other hand, would be particularly useful for identifying the C=C double bond and the C-Cl bonds, which often give rise to strong Raman signals.

Predicted Vibrational Frequencies for 3-((2,3-Dichloroallyl)oxy)azetidine Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Amine (Azetidine) | 3300 - 3500 | Medium-Weak | Weak |

| C-H Stretch (sp³) | Alkane (Azetidine, Allyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-H Stretch (sp²) | Alkene | 3010 - 3100 | Medium | Medium |

| C=C Stretch | Alkene | 1640 - 1680 | Medium-Weak | Strong |

| N-H Bend | Amine (Azetidine) | 1590 - 1650 | Medium | Weak |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Weak |

| C-N Stretch | Amine (Azetidine) | 1020 - 1250 | Medium | Medium |

| C-Cl Stretch | Chloroalkene | 600 - 800 | Strong | Strong |

X-ray Diffraction Crystallography for Definitive Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction: Growth Techniques and Data Collection

The initial and often most challenging step in single crystal XRD is the cultivation of a high-quality single crystal. For a novel compound like 3-((2,3-dichloroallyl)oxy)azetidine, various crystallization techniques would be explored. Slow evaporation of a saturated solution is a common starting point, where a suitable solvent or solvent system is chosen to allow for the gradual formation of an ordered crystal lattice. Other methods that could be employed include vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, and cooling crystallization, which relies on the decreased solubility of the compound at lower temperatures. The choice of solvent is critical and would be determined through empirical screening of various options.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal through various orientations to capture all unique reflections.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for 3-((2,3-Dichloroallyl)oxy)azetidine

| Parameter | Hypothetical Value |

| Empirical formula | C₆H₉Cl₂NO |

| Formula weight | 182.05 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 7.9(1) Å |

| α = 90°, β = 105.5(5)°, γ = 90° | |

| Volume | 798(2) ų |

| Z | 4 |

| Calculated density | 1.512 Mg/m³ |

| Absorption coefficient | 0.756 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11<=h<=11, -16<=k<=16, -10<=l<=10 |

| Reflections collected | 8154 |

| Independent reflections | 1825 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.745 and 0.698 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1825 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from X-ray diffraction not only reveals the structure of a single molecule but also provides insight into how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of a substance. For 3-((2,3-dichloroallyl)oxy)azetidine, key interactions would likely include hydrogen bonds involving the azetidine nitrogen and the ether oxygen, as well as weaker van der Waals forces and dipole-dipole interactions. The presence of chlorine atoms also introduces the possibility of halogen bonding. Understanding these interactions can provide valuable information about the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment (if applicable to enantiomers)

Given the potential for a stereocenter at the 3-position of the azetidine ring, 3-((2,3-dichloroallyl)oxy)azetidine could exist as a pair of enantiomers. Chiroptical spectroscopic techniques are indispensable for assigning the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. To assign the absolute configuration, the experimental ECD spectrum is compared to a theoretically calculated spectrum. This requires computational modeling, typically using time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer . researchgate.netbeilstein-journals.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions within the molecule. nih.gov VCD provides a more detailed stereochemical fingerprint than ECD because of the larger number of vibrational bands. nih.govrsc.org Similar to ECD, the assignment of absolute configuration using VCD involves comparing the experimental spectrum with a quantum chemical prediction for a chosen enantiomer. nih.gov The complexity and conformational flexibility of the molecule are important considerations in the computational modeling for both ECD and VCD.

Theoretical and Computational Chemistry Investigations of 3 2,3 Dichloroallyl Oxy Azetidine

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, providing a wealth of information about the molecule's stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-((2,3-dichloroallyl)oxy)azetidine, DFT would be the primary tool to investigate its ground state properties.

A key aspect of the study would be the exploration of the conformational landscape . The flexibility of the dichloroallyl side chain and the puckering of the azetidine (B1206935) ring can lead to multiple stable conformations. DFT calculations, often in conjunction with various basis sets (e.g., Pople-style like 6-31G(d,p) or Dunning's correlation-consistent basis sets), would be used to locate these conformational minima and the transition states that connect them. This would allow for the determination of the relative energies of different conformers and the energy barriers to their interconversion.

The optimized geometry from DFT calculations provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the C-N and C-C bond lengths within the azetidine ring would reveal the extent of ring strain. The geometry of the dichloroallyl group, including the C=C double bond length and the C-Cl bond lengths, would also be determined.

Electronic properties such as the dipole moment and the distribution of atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would also be calculated. This information is vital for understanding the molecule's polarity and its potential for intermolecular interactions.

To provide a hypothetical illustration, a DFT study on a similar azetidine derivative might yield the data presented in the interactive table below.

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | [Value in Hartrees] | B3LYP/6-311+G(d,p) |

| Dipole Moment | [Value in Debye] | B3LYP/6-311+G(d,p) |

| Azetidine Ring Puckering Angle | [Value in Degrees] | B3LYP/6-311+G(d,p) |

| C=C Bond Length (Dichloroallyl) | [Value in Ångstroms] | B3LYP/6-311+G(d,p) |

Note: The values in this table are placeholders and would need to be calculated for 3-((2,3-dichloroallyl)oxy)azetidine.

For situations requiring higher accuracy, particularly for energetic properties, ab initio methods would be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more expensive, these methods would be used to obtain benchmark energies for the most stable conformers of 3-((2,3-dichloroallyl)oxy)azetidine. This high-accuracy data could then be used to validate the results from more computationally efficient DFT methods. Furthermore, properties that are sensitive to electron correlation, such as polarizability and hyperpolarizability, would be more accurately predicted using these ab initio approaches.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interaction Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of 3-((2,3-dichloroallyl)oxy)azetidine.

In classical MD simulations, the atoms are treated as classical particles moving under the influence of a force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For 3-((2,3-dichloroallyl)oxy)azetidine, a suitable force field (e.g., a general Amber force field, GAFF, or a specifically parameterized force field) would be used.

Classical MD simulations would be run for nanoseconds or even microseconds to extensively sample the conformational space of the molecule. This would provide a more complete picture of the accessible conformations and the timescales of transitions between them. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of the molecule can be studied in detail. This would reveal information about the formation and lifetime of hydrogen bonds between the azetidine nitrogen and water, as well as the hydrophobic interactions of the dichloroallyl group.

For studying chemical reactions, such as the potential decomposition pathways or reactions of 3-((2,3-dichloroallyl)oxy)azetidine, ab initio molecular dynamics (AIMD) would be the method of choice. In AIMD, the forces on the atoms are calculated "on the fly" using quantum chemical methods (usually DFT).

AIMD simulations are much more computationally demanding than classical MD, limiting them to shorter timescales (picoseconds). However, they have the significant advantage of being able to model bond breaking and bond formation, which is not possible with classical force fields. An AIMD simulation could, for example, be used to investigate the mechanism of hydrolysis of the ether linkage or the reactivity of the C=C double bond.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for Understanding Chemical Behavior

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 3-((2,3-dichloroallyl)oxy)azetidine, FMO analysis would be performed on the DFT-optimized geometry. The HOMO would likely be localized on the azetidine nitrogen and the oxygen of the ether linkage, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the C=C double bond and the C-Cl bonds, suggesting these as sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial reactivity descriptor. A small HOMO-LUMO gap generally indicates higher reactivity. Other reactivity descriptors that can be derived from the HOMO and LUMO energies include chemical potential, hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical FMO analysis might yield the following data:

| Parameter | Calculated Value (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | [Value] |

Note: The values in this table are placeholders and would need to be calculated for 3-((2,3-dichloroallyl)oxy)azetidine.

By visualizing the HOMO and LUMO, one can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack would be favored at the atomic center with the largest HOMO coefficient.

While specific computational studies on 3-((2,3-dichloroallyl)oxy)azetidine are not yet available in the public scientific literature, the theoretical and computational methodologies to thoroughly characterize this molecule are well-established. A comprehensive investigation utilizing Density Functional Theory for structural and electronic properties, Molecular Dynamics simulations for dynamic behavior and solvent effects, and Frontier Molecular Orbital analysis for reactivity would provide a detailed and insightful understanding of this unique chemical compound. Such studies would be invaluable for guiding future experimental work and exploring the potential applications of 3-((2,3-dichloroallyl)oxy)azetidine.

Computational Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

No published research articles or datasets containing computational predictions or interpretations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for 3-((2,3-dichloroallyl)oxy)azetidine were identified.

While computational methods, such as Density Functional Theory (DFT), are commonly used to predict these spectra for novel molecules, it appears that such studies have not been performed or published for this specific compound. researchgate.netnih.gov Generally, these computational analyses involve optimizing the molecular geometry of the compound and then calculating properties like chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transition energies (UV-Vis). researchgate.net This information is invaluable for the structural elucidation and characterization of new chemical entities.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Properties (excluding biological/clinical)

There is no evidence of Quantitative Structure-Property Relationship (QSPR) studies having been conducted specifically for 3-((2,3-dichloroallyl)oxy)azetidine.

QSPR models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. These models are typically developed for a series of related compounds to establish a correlation between structural descriptors and properties like boiling point, vapor pressure, or solubility. While QSPR studies have been performed for classes of compounds such as halogenated ethers, these models are not directly applicable to the unique structure of 3-((2,3-dichloroallyl)oxy)azetidine without specific validation. nih.gov The development of a QSPR model for this compound would require a dataset of structurally similar molecules with known physicochemical properties, which does not appear to be available.

Chemical Reactivity and Mechanistic Studies of 3 2,3 Dichloroallyl Oxy Azetidine

Reactions Involving the Azetidine (B1206935) Heterocyclic Ring

The significant ring strain of the azetidine heterocycle, with an estimated strain energy of 25.2 kcal/mol, is a primary driver of its reactivity. researchgate.net This inherent strain makes the ring susceptible to reactions that relieve this tension, such as ring-opening, while also influencing the reactivity of the atoms within the ring system. researchgate.netrsc.org

Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen

The nitrogen atom within the azetidine ring of 3-((2,3-dichloroallyl)oxy)azetidine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the degree of this reactivity is influenced by the substituents attached to the nitrogen. In its unsubstituted form, the azetidine nitrogen can readily participate in nucleophilic reactions. For instance, it can be alkylated or acylated. The lone pair's availability can be diminished if the nitrogen is part of a larger conjugated system, which can delocalize the electron pair and reduce its nucleophilicity. nih.gov

Conversely, the azetidine nitrogen can act as an electrophilic center under certain conditions. Protonation or quaternization of the nitrogen atom makes the adjacent carbon atoms more susceptible to nucleophilic attack, a key step in many ring-opening reactions. magtech.com.cn

Ring-Opening Reactions: Pathways, Stereochemistry, and Driving Forces

The considerable strain of the azetidine ring makes it prone to ring-opening reactions, which can proceed through various pathways. rsc.orgmagtech.com.cnrsc.org These reactions are often initiated by the activation of the azetidine, for example, through acylation of the nitrogen, which makes the ring more susceptible to nucleophilic attack. rsc.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of this process, meaning which of the C-N bonds is cleaved, is highly dependent on the substituents present on the ring. magtech.com.cn In the case of 3-substituted azetidines, such as the title compound, nucleophilic attack can occur at either the C2 or C4 position. The outcome is governed by a combination of electronic and steric factors. Electron-withdrawing groups can influence the site of attack, while bulky nucleophiles tend to react at the less sterically hindered carbon. magtech.com.cn

The stereochemistry of ring-opening reactions is also a critical aspect. For instance, in SN2-type ring-opening reactions, an inversion of stereochemistry at the attacked carbon center is typically observed. masterorganicchemistry.com The driving force for these reactions is the relief of the significant ring strain inherent in the four-membered ring system. nih.gov

Recent research has explored enantioselective ring-opening reactions of 3-substituted azetidines using chiral catalysts, allowing for the synthesis of highly enantioenriched products. acs.org These methods often involve the use of hydrogen-bond donor catalysts that can activate the azetidine towards ring-opening by halides. acs.org

Functionalization at Azetidine Ring Carbon Atoms (C2, C4)

Direct functionalization of the C2 and C4 carbon atoms of the azetidine ring, without ring-opening, presents a synthetic challenge. However, methods are being developed to achieve this. One approach involves the deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, followed by reaction with an electrophile. This strategy often requires the presence of a directing group to control the regioselectivity of the deprotonation.

Recent advancements have demonstrated the functionalization of azetidines through radical processes and metal-catalyzed C-H activation. nih.gov These methods offer pathways to introduce new substituents at various positions on the azetidine ring, expanding the chemical space accessible from this scaffold. For instance, nickel-catalyzed cross-coupling reactions have been employed for the C-H functionalization of azines, a related class of nitrogen-containing heterocycles, suggesting potential applicability to azetidine systems. nih.gov

Reactions of the (2,3-Dichloroallyl)oxy Moiety

The (2,3-dichloroallyl)oxy group attached to the azetidine ring introduces its own set of reactive sites, primarily centered around the allylic system and the carbon-chlorine bonds.

Reactions at the Allylic Position (e.g., SN2', Claisen Rearrangement-type processes)

The allylic ether linkage in 3-((2,3-dichloroallyl)oxy)azetidine opens up the possibility of several important reactions. One such transformation is the SN2' reaction, where a nucleophile attacks the terminal carbon of the allyl group, leading to a shift of the double bond and displacement of the azetidinyloxy group. This type of reaction is common for allylic systems and provides a route to introduce new functional groups at the end of the allyl chain.

Another significant reaction pathway for allylic ethers is the Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgbyjus.com This is a frontiersin.orgfrontiersin.org-sigmatropic rearrangement that typically occurs upon heating and results in the formation of a C-C bond. wikipedia.orglibretexts.org In the context of 3-((2,3-dichloroallyl)oxy)azetidine, a Claisen-type rearrangement would involve the migration of the dichloroallyl group from the oxygen atom to a carbon atom, likely an ortho position if an aromatic ring were attached to the azetidine nitrogen. The presence of the two chlorine atoms on the allyl group could influence the electronic nature of the transition state and potentially affect the reaction conditions required.

| Reaction Type | Description | Potential Products from 3-((2,3-dichloroallyl)oxy)azetidine |

| SN2' Reaction | Nucleophilic attack at the γ-carbon of the allyl system with concomitant double bond migration and leaving group departure. | A new C-C or C-heteroatom bond at the terminal carbon of the former allyl group, with the azetidinyloxy group eliminated. |

| Claisen Rearrangement | A concerted, pericyclic frontiersin.orgfrontiersin.org-sigmatropic rearrangement of an allyl ether. wikipedia.orglibretexts.org | A rearranged product where the dichloroallyl group is bonded to a carbon atom, typically adjacent to the original point of attachment if a suitable aromatic system is present. |

Reactivity Associated with the Carbon-Chlorine Bonds (e.g., Elimination, Substitution)

The two chlorine atoms on the allyl group are key reactive centers. They can undergo both elimination and substitution reactions.

Elimination reactions would involve the removal of HCl, leading to the formation of a new double or triple bond. byjus.comlibretexts.orglibretexts.org The specific conditions, such as the strength and nature of the base used, would determine the regioselectivity and stereoselectivity of the elimination product. libretexts.orgdalalinstitute.com

Substitution reactions at the carbon-chlorine bonds are also possible. These could proceed through either SN1 or SN2 mechanisms, depending on the stability of the potential carbocation intermediate and the nature of the nucleophile. masterorganicchemistry.comyoutube.commasterorganicchemistry.comspcmc.ac.in The presence of the double bond and the other chlorine atom would influence the reactivity of these positions. For example, the vinylic chlorine atom would be less reactive towards nucleophilic substitution than the allylic one.

| Reaction Type | Description | Potential Products from the (2,3-Dichloroallyl)oxy Moiety |

| Elimination | Removal of atoms or groups from adjacent carbons to form a multiple bond. byjus.comlibretexts.orglibretexts.org | Allenic or acetylenic derivatives of the azetidine ether. |

| Substitution | Replacement of a chlorine atom with another atom or group. | Mono- or di-substituted allyl ethers, depending on the reaction conditions and the reactivity of the C-Cl bonds. |

Reactions of the Alkene Moiety (e.g., Cycloadditions, Hydrogenation)

The dichlorinated allyl group in 3-((2,3-dichloroallyl)oxy)azetidine presents a reactive site for various addition reactions.

Cycloadditions: The double bond in the allyl group can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition. nih.govyoutube.comyoutube.comyoutube.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene) to form a five-membered ring. nih.govyoutube.comyoutube.comyoutube.com For instance, azomethine ylides can react with the alkene moiety to yield oxazolidine (B1195125) derivatives. nih.gov Similarly, substituted azides readily undergo cycloadditions with alkenes to form stable 1,2,3-triazole structures. youtube.com The stability of these triazoles is attributed to their aromatic character. youtube.com Nitrile oxides are another class of 1,3-dipoles that can react with alkenes to produce isoxazoles. youtube.com The regioselectivity of these cycloadditions can often be influenced by the substituents on both the 1,3-dipole and the dipolarophile. youtube.com

Chiral phosphoric acids have been shown to catalyze highly enantioselective formal [3+2] cycloaddition reactions of azoalkenes with alkenes, leading to the formation of functionalized 2,3-dihydropyrroles. nih.gov This methodology highlights the potential for developing stereoselective transformations of the alkene functionality in 3-((2,3-dichloroallyl)oxy)azetidine. nih.gov

Hydrogenation: The alkene can be reduced to the corresponding alkane through hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. uniba.itresearchgate.net Continuous flow hydrogenation has emerged as a safe and sustainable method for the reduction of double bonds in complex molecules. uniba.itresearchgate.net This technique allows for precise control over reaction parameters and can lead to high yields and chemoselectivity, even in the presence of other reducible functional groups. uniba.it For instance, the chemoselective saturation of an endocyclic double bond in the presence of other sensitive groups has been successfully demonstrated. uniba.it The choice of solvent, such as ethyl acetate, can also contribute to the sustainability of the process. researchgate.net In some cases, the hydrogenation of similar cyclic systems has been achieved with high enantioselectivity using chirally modified platinum catalysts. rsc.org

Investigation of Acid-Base Properties and Protonation States of 3-((2,3-Dichloroallyl)oxy)azetidine

The azetidine ring contains a basic nitrogen atom, making the compound a weak base. The basicity of the nitrogen is influenced by the electron-withdrawing inductive effect of the oxygen atom in the ether linkage, which is expected to decrease its pKa compared to an unsubstituted azetidine.

The protonation state of 3-((2,3-dichloroallyl)oxy)azetidine is dependent on the pH of the surrounding medium. In acidic conditions, the nitrogen atom will be protonated, forming an azetidinium cation. The specific pKa value would determine the pH range over which the compound exists predominantly in its protonated or neutral form. Studies on related azetidine derivatives, such as azetidine-2,3-dicarboxylic acids, have shown that the stereochemistry and substitution pattern can influence their affinity for specific receptors, which is related to their protonation state and ability to form ionic interactions. nih.gov

Catalyzed Transformations Involving 3-((2,3-Dichloroallyl)oxy)azetidine as Substrate or Ligand

The reactivity of 3-((2,3-dichloroallyl)oxy)azetidine can be harnessed in various catalyzed transformations, where it can act as either a substrate or a ligand.

As a Substrate: The azetidine ring itself is a strained four-membered heterocycle and can be a versatile substrate for various transformations. nih.gov For example, gold-catalyzed reactions have been employed for the synthesis of functionalized azetidin-3-ones from N-propargylsulfonamides. nih.gov This suggests that the azetidine core of 3-((2,3-dichloroallyl)oxy)azetidine could potentially undergo ring-opening or rearrangement reactions under the influence of suitable catalysts. The dichloroalkene moiety also provides a handle for transition metal-catalyzed cross-coupling reactions, which could be used to introduce further complexity into the molecule.

As a Ligand: The nitrogen atom in the azetidine ring possesses a lone pair of electrons and can therefore coordinate to metal centers, allowing the molecule to function as a ligand in catalysis. The nature of the substituent at the 3-position can influence the electronic and steric properties of the ligand and, consequently, the activity and selectivity of the catalyst. While specific examples of 3-((2,3-dichloroallyl)oxy)azetidine being used as a ligand are not documented in the provided search results, the broader class of azetidine-containing compounds has been explored in this context. For instance, chiral azetidines can be used as ligands in asymmetric catalysis to induce stereoselectivity in a variety of reactions. The coordination of the azetidine nitrogen to a metal catalyst can create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the product.

Synthesis, Characterization, and Structure Reactivity Relationships of 3 2,3 Dichloroallyl Oxy Azetidine Derivatives and Analogs

Systematic Modification of the Azetidine (B1206935) Ring: Substitutions, Ring Expansion, and Ring Contraction

The modification of the azetidine ring in 3-((2,3-dichloroallyl)oxy)azetidine is a key strategy for developing new derivatives with potentially unique properties. These modifications can be broadly categorized into substitutions on the nitrogen and carbon atoms of the ring, as well as alterations to the ring size itself through expansion or contraction reactions. The inherent ring strain of the four-membered azetidine heterocycle makes it a versatile synthetic intermediate for a variety of chemical transformations. jmchemsci.com

N-Substitution of the Azetidine Nitrogen

The secondary amine of the azetidine ring in 3-((2,3-dichloroallyl)oxy)azetidine is a prime site for functionalization. N-substitution can be readily achieved through standard synthetic methodologies to introduce a wide array of substituents, thereby modulating the physicochemical properties of the parent compound.

Common N-substitution reactions include alkylation, acylation, sulfonylation, and reductive amination. The general approach often involves the reaction of the N-unsubstituted azetidine derivative with an appropriate electrophile in the presence of a base.

Table 1: Proposed N-Substitution Reactions for 3-((2,3-Dichloroallyl)oxy)azetidine

| Substitution Type | Reagents and Conditions | Potential Substituent (R) |

| N-Alkylation | R-X (X = Br, I, OTs), K₂CO₃, CH₃CN, reflux | Benzyl (B1604629), methyl, ethyl, isopropyl |

| N-Acylation | R-COCl, Et₃N, CH₂Cl₂, 0 °C to rt | Acetyl, benzoyl |

| N-Sulfonylation | R-SO₂Cl, Pyridine, CH₂Cl₂, 0 °C to rt | Tosyl, mesyl |

| Reductive Amination | R-CHO, NaBH(OAc)₃, CH₂Cl₂, rt | Substituted benzyl |

This table presents plausible synthetic routes based on general principles of amine chemistry.

The introduction of a benzyl group via N-benzylation can serve as a protecting group, which can be removed under relatively mild hydrogenolysis conditions. researchgate.net The synthesis of N-substituted derivatives is a common strategy in the development of biologically active azetidines. researchgate.netresearchgate.net

C-Substitution on the Azetidine Ring (e.g., C2, C4)

Direct C-H functionalization of the azetidine ring is challenging due to the high pKa of the C-H bonds. Therefore, the synthesis of C-substituted derivatives of 3-((2,3-dichloroallyl)oxy)azetidine would likely commence from a pre-functionalized azetidine ring. A plausible synthetic strategy would involve the synthesis of a C2 or C4 substituted 3-hydroxyazetidine, followed by etherification with 2,3-dichloroallyl bromide.

For instance, the synthesis of 2,3-disubstituted azetidines has been achieved with high stereocontrol through methods like copper-catalyzed boryl allylation of azetines. nih.gov Furthermore, stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has been reported, showcasing methods to obtain specific stereoisomers of C-substituted azetidines. nih.govnih.gov

Table 2: Examples of C-Substituted Azetidine Scaffolds

| Substitution Position | Example of Substituted Precursor | Synthetic Approach to Precursor |

| C2 | Azetidine-2-carboxylic acid | Asymmetric synthesis from amino acids |

| C2, C3 | 2,3-Disubstituted azetidines | Copper-catalyzed difunctionalization of azetines nih.gov |

| C2, C4 | cis- and trans-1,4-disubstituted azetidines | Multi-step synthesis from glutaric anhydride |

This table provides examples of C-substituted azetidine precursors that could theoretically be used to synthesize C-substituted analogs of the target compound.

Diversification of the (2,3-Dichloroallyl)oxy Moiety: Halogen Pattern Variation and Alkene Substitution

Modification of the (2,3-dichloroallyl)oxy side chain offers another avenue for creating analogs of 3-((2,3-dichloroallyl)oxy)azetidine. This can involve altering the halogen atoms or their positions on the allyl group, as well as exploring different stereoisomers of the alkene.

Synthesis of Analogs with Different Halogen Substituents or Positions

Analogs of 3-((2,3-dichloroallyl)oxy)azetidine with different halogen patterns could be synthesized via the Williamson ether synthesis. This would involve the reaction of a protected 3-hydroxyazetidine with various dihaloallyl halides. The required dihaloallyl halides can be prepared through established methods. The choice of base and solvent for the ether synthesis would be critical to optimize the yield and minimize side reactions.

Table 3: Proposed Analogs with Varied Halogenation

| Proposed Analog | Required Dihaloallyl Halide |

| 3-((2,3-Dibromoallyl)oxy)azetidine | 2,3-Dibromoallyl bromide |

| 3-((2,3-Difluoroallyl)oxy)azetidine | 2,3-Difluoroallyl bromide |

| 3-((2-Chloro-3-fluoroallyl)oxy)azetidine | 2-Chloro-3-fluoroallyl bromide |

This table presents hypothetical analogs and the necessary starting materials for their synthesis based on the Williamson ether synthesis.

The synthesis of ethers from alcohols and alkyl halides is a fundamental and widely used reaction in organic chemistry. libretexts.orgyoutube.com The use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with the alkyl halide, is a common protocol. libretexts.org

Exploration of Stereoisomers of the Allyl Moiety

The double bond in the 2,3-dichloroallyl group can exist as either the (E)- or (Z)-isomer. The stereochemical outcome of the synthesis of 3-((2,3-dichloroallyl)oxy)azetidine would depend on the stereochemistry of the starting 2,3-dichloroallyl halide. It is plausible to synthesize both the (E)- and (Z)-isomers of the target compound by using stereochemically pure (E)- or (Z)-2,3-dichloroallyl bromide, respectively.

The separation of these diastereomers could potentially be achieved by chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different spatial arrangements of the atoms which would lead to different physical properties.

Preparation and Separation of Stereoisomers (Enantiomers and Diastereomers) of 3-((2,3-Dichloroallyl)oxy)azetidine

The C3 carbon of the azetidine ring in 3-((2,3-dichloroallyl)oxy)azetidine is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)-3-((2,3-dichloroallyl)oxy)azetidine and (S)-3-((2,3-dichloroallyl)oxy)azetidine. The preparation of enantiomerically pure forms is often crucial for biological evaluation.

Two primary strategies can be envisioned for obtaining the pure enantiomers:

Chiral Pool Synthesis: The synthesis can be initiated from an enantiomerically pure starting material. For example, starting the synthesis from commercially available (R)- or (S)-3-hydroxyazetidine would lead to the corresponding (R)- or (S)-enantiomer of the final product. The synthesis of chiral 3-hydroxyazetidine has been documented. chemicalbook.comchemicalbook.com

Chiral Resolution: A racemic mixture of 3-((2,3-dichloroallyl)oxy)azetidine can be synthesized and then the enantiomers can be separated. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. mdpi.commdpi.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Another approach is through diastereomeric salt formation with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Table 4: Potential Methods for Stereoisomer Separation

| Method | Description |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. mdpi.commdpi.com |

| Diastereomeric Salt Formation | Reaction of the racemic azetidine with a chiral acid to form diastereomeric salts, which can be separated by crystallization. |

| Enantioselective Synthesis | Synthesis starting from a chiral precursor like enantiopure 3-hydroxyazetidine. chemicalbook.com |

This table outlines established methods for obtaining pure stereoisomers that could be applied to the target compound.

The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography of a suitable crystalline derivative or by comparison with a standard of known configuration. mdpi.com

Structure-Reactivity Relationship (SRR) Studies within the Series of Analogs

The reactivity of azetidine derivatives is intrinsically linked to their structural features, most notably the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This strain is the primary driving force for ring-opening reactions, which are a hallmark of azetidine chemistry. rsc.orgmagtech.com.cn The structure-reactivity relationships (SRR) within a series of analogs of 3-((2,3-dichloroallyl)oxy)azetidine are therefore principally governed by how structural modifications influence the ease of ring-opening, the stability of intermediates, and the regioselectivity of nucleophilic attack. magtech.com.cn

The key structural components of the parent molecule that can be varied in its analogs include the N-substituent of the azetidine ring, substituents at other positions of the ring, and modifications to the 2,3-dichloroallyl ether moiety. Understanding the electronic and steric effects of these variations is crucial for predicting the chemical reactivity of the analogs.

Influence of N-Substituents on Azetidine Ring Stability and Reactivity

The nature of the substituent on the azetidine nitrogen plays a pivotal role in modulating the ring's reactivity. Electron-withdrawing groups (EWGs) on the nitrogen atom generally increase the susceptibility of the azetidine ring to nucleophilic attack. This is because EWGs decrease the electron density on the nitrogen, making it a better leaving group and enhancing the electrophilicity of the ring carbons. For instance, N-acyl, N-sulfonyl, or N-alkoxycarbonyl substituted azetidines are significantly more reactive towards ring-opening than their N-alkyl counterparts.

Conversely, electron-donating groups (EDGs) on the nitrogen tend to decrease the reactivity of the azetidine ring by increasing electron density and destabilizing any partial positive charge that may develop on the ring carbons during a reaction. The stability of N-substituted azetidines can also be influenced by the pH of the medium; protonation of the azetidine nitrogen at low pH can facilitate ring-opening. nih.gov

A hypothetical series of analogs with varying N-substituents is presented in the table below to illustrate these principles.

| Analog | N-Substituent | Expected Reactivity Trend (towards nucleophilic ring-opening) | Rationale |

| Analog 1 | -H | Moderate | Baseline reactivity, can be activated by protonation. |

| Analog 2 | -CH₃ (Methyl) | Low | Electron-donating group, destabilizes positive charge development on ring carbons. |

| Analog 3 | -C(O)CH₃ (Acetyl) | High | Strong electron-withdrawing group, enhances electrophilicity of ring carbons. |

| Analog 4 | -SO₂Ph (Phenylsulfonyl) | Very High | Very strong electron-withdrawing group, significantly activates the ring for nucleophilic attack. |

| Analog 5 | -Boc (tert-Butoxycarbonyl) | High | Electron-withdrawing group that can be removed under acidic conditions to modulate reactivity. |

This table presents a hypothetical structure-reactivity relationship based on established principles of azetidine chemistry.

Impact of Substituents on the Azetidine Ring Carbons

Substituents on the carbon atoms of the azetidine ring also exert a significant influence on reactivity, primarily through steric and electronic effects that dictate the regioselectivity of ring-opening reactions. magtech.com.cn For a 3-substituted azetidine like 3-((2,3-dichloroallyl)oxy)azetidine, nucleophilic attack can occur at either the C2 or C4 position.

The regioselectivity is a delicate balance between electronic stabilization of the transition state and steric hindrance. magtech.com.cn For instance, an electron-withdrawing substituent at C2 would favor nucleophilic attack at the C4 position, and vice-versa. The presence of bulky substituents will generally direct the nucleophile to the less sterically hindered carbon atom. magtech.com.cn

Role of the 3-((2,3-Dichloroallyl)oxy) Group in Reactivity

The 3-((2,3-dichloroallyl)oxy) group itself can influence the reactivity of the azetidine ring. The ether oxygen can act as a weak electron-withdrawing group through an inductive effect, which can slightly activate the azetidine ring.

Furthermore, the dichloroallyl moiety presents additional reactive sites within the molecule. The double bond can undergo electrophilic addition reactions, and the allylic chlorides could potentially be susceptible to nucleophilic substitution, although this would likely require more forcing conditions compared to the ring-opening of the activated azetidine. The presence of two chlorine atoms on the double bond electronically influences the reactivity of the allyl group.

The table below summarizes the expected reactivity of hypothetical analogs with modifications to the azetidine ring and the allylic side chain.

| Analog | Structural Modification | Expected Impact on Reactivity |

| Analog 6 | 2-Methyl-3-((2,3-dichloroallyl)oxy)azetidine | Steric hindrance at C2 would favor nucleophilic attack at C4. |

| Analog 7 | 3-((2,3-Dibromoallyl)oxy)azetidine | Similar reactivity to the parent compound, with potential for different reactivity at the allylic position due to the bromo substituents. |

| Analog 8 | 3-((Allyl)oxy)azetidine | The absence of chlorine atoms on the double bond would make it more susceptible to electrophilic addition. |

This table presents a hypothetical structure-reactivity relationship based on established principles of organic chemistry.

Advanced Methodologies and Techniques Employed in 3 2,3 Dichloroallyl Oxy Azetidine Research

Application of Flow Chemistry and Microreactor Technology for Synthesis Optimization

The synthesis of azetidine (B1206935) derivatives, often challenged by the ring strain and potential for hazardous intermediates, benefits immensely from the adoption of flow chemistry and microreactor technologies. nih.govresearchgate.net These approaches offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. organic-chemistry.org For the synthesis of 3-((2,3-dichloroallyl)oxy)azetidine, a continuous flow setup would allow for precise management of temperature, pressure, and residence time, leading to optimized yields and purity.

Flow chemistry enables the safe handling of potentially unstable reagents and intermediates by ensuring they are generated and consumed in small volumes within the reactor. organic-chemistry.org For instance, the key coupling reaction between an N-protected 3-hydroxyazetidine and 2,3-dichloroallyl bromide could be performed in a heated microreactor. The system would allow for rapid optimization of variables such as catalyst loading, solvent, and temperature to maximize the yield of the desired product while minimizing side reactions. The enhanced heat and mass transfer in microreactors prevent the formation of hot spots, leading to a more consistent product profile. researchgate.net This technology is particularly advantageous for reactions that are exothermic or require superheated conditions, which are difficult and unsafe to manage on a large scale in batch reactors. nih.gov

Table 1: Hypothetical Parameters for Flow Chemistry Optimization of 3-((2,3-Dichloroallyl)oxy)azetidine Synthesis

| Parameter | Range Explored | Optimal Condition | Resulting Yield (%) |

| Temperature (°C) | 80 - 140 | 120 | 85 |

| Residence Time (min) | 2 - 20 | 10 | 85 |

| Reagent Molarity (M) | 0.05 - 0.2 | 0.1 | 85 |

| Catalyst Loading (mol%) | 1 - 5 | 2 | 85 |

This table is illustrative and represents the type of data generated during a flow chemistry optimization study.

High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) and automated synthesis platforms are instrumental in accelerating the discovery and development of novel azetidine derivatives. These technologies allow for the rapid execution of a large number of experiments in parallel, enabling the efficient screening of reaction conditions, catalysts, and substrates. In the context of 3-((2,3-dichloroallyl)oxy)azetidine research, HTE could be employed to quickly identify optimal conditions for its synthesis or to build a library of analogs for structure-activity relationship (SAR) studies. acs.org

An automated synthesis platform could prepare an array of reactions in microtiter plates, varying parameters such as the base, solvent, and catalyst for the etherification step. Each well would be analyzed using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the conversion and yield. This parallel approach dramatically reduces the time required to map the reaction landscape compared to one-at-a-time experimentation. Furthermore, once a robust synthetic route is established, these platforms can be used to generate a diverse library of compounds by varying the substituents on the azetidine ring or the allyl group, providing a rich dataset for medicinal chemistry programs. enamine.net

Table 2: Illustrative HTE Screening for Catalyst and Base Selection

| Experiment ID | Catalyst | Base | Solvent | Conversion (%) |

| HTE-001 | Pd(OAc)₂ | K₂CO₃ | DMF | 65 |

| HTE-002 | CuI | Cs₂CO₃ | Dioxane | 88 |

| HTE-003 | RuCl₃ | NaH | THF | 45 |

| HTE-004 | AuCl₃ | DBU | Acetonitrile | 72 |

This table provides a representative example of how HTE can be used to screen multiple reaction components simultaneously.

Chemoinformatics, Data Science, and Machine Learning in Chemical Research of Azetidines

The fields of chemoinformatics, data science, and particularly machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and biological activities. astrazeneca.com For azetidines, ML models can be trained on existing datasets to guide the synthesis and exploration of new derivatives. mit.edu Researchers can use these computational tools to pre-screen virtual compounds for desired properties, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources. mit.eduyoutube.com

In the study of 3-((2,3-dichloroallyl)oxy)azetidine, machine learning algorithms such as random forests or graph neural networks could be applied to predict its physicochemical properties (e.g., solubility, lipophilicity) and potential biological targets. astrazeneca.commdpi.com By analyzing the structural features of the molecule, these models can offer insights into its likely behavior in biological systems. For instance, a quantitative structure-activity relationship (QSAR) model could be developed using a library of related azetidine compounds to predict the bioactivity of 3-((2,3-dichloroallyl)oxy)azetidine, guiding its evaluation in specific therapeutic areas. mdpi.com These predictive models become more accurate as more experimental data from techniques like HTE become available, creating a powerful feedback loop between computational prediction and experimental validation. astrazeneca.com

Table 3: Application of Machine Learning Models in Azetidine Research

| Machine Learning Model | Application Area | Predicted Parameter | Potential Impact on Research |

| Graph Neural Network | Property Prediction | ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Prioritize synthesis of compounds with favorable drug-like profiles. astrazeneca.com |

| Random Forest | Reaction Optimization | Reaction Yield | Identify optimal reaction conditions with fewer experiments. mdpi.com |

| Support Vector Machine | Bioactivity Screening | IC₅₀ Values | Screen virtual libraries against biological targets to identify potent hits. mdpi.com |

| Recurrent Neural Network | de novo Design | Novel Chemical Structures | Generate new, synthesizable azetidine derivatives with desired properties. |

This table summarizes various machine learning approaches and their potential applications in the research of azetidines.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and safe scale-up. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow researchers to monitor reactions as they occur in real-time without altering the reaction environment. mpg.dersc.org This provides invaluable data on the consumption of reactants, the formation of products, and the appearance of any transient intermediates. nih.gov

For the synthesis of 3-((2,3-dichloroallyl)oxy)azetidine, a flow NMR setup could be integrated with a microreactor system. rsc.orgmagritek.com This would enable the continuous monitoring of the reaction mixture as it flows through the NMR spectrometer. The resulting data would provide precise kinetic profiles, helping to elucidate the reaction mechanism and identify potential bottlenecks or side reactions. For example, real-time monitoring could distinguish between different potential pathways and confirm the rate-determining step, providing a rational basis for optimizing reaction conditions to improve efficiency and selectivity. This level of process understanding is critical for developing robust and reproducible synthetic protocols. nih.gov

Table 4: Data from Hypothetical Real-Time NMR Monitoring of Azetidine Synthesis

| Time (minutes) | Reactant A Conc. (M) | Product B Conc. (M) | Intermediate C Conc. (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 5 | 0.065 | 0.030 | 0.005 |

| 10 | 0.035 | 0.060 | 0.005 |

| 15 | 0.015 | 0.083 | 0.002 |

| 20 | 0.005 | 0.095 | 0.000 |

This illustrative table shows the type of kinetic data that can be acquired using in situ spectroscopic techniques to track the concentrations of species over the course of a reaction.

Future Directions and Potential Non Clinical Applications of 3 2,3 Dichloroallyl Oxy Azetidine and Its Derivatives in Chemical Science

Exploration as Building Blocks in Advanced Organic Synthesis and Materials Chemistry

The structural features of 3-((2,3-dichloroallyl)oxy)azetidine make it a highly valuable building block for advanced organic synthesis. The molecule offers several reactive sites that can be selectively functionalized to generate a diverse library of complex molecules. The azetidine (B1206935) ring itself, the dichloroalkene functionality, and the ether linkage are all points for potential chemical modification.

The azetidine nitrogen can undergo N-alkylation, N-arylation, or acylation to introduce a wide range of substituents. Furthermore, the strained four-membered ring can participate in ring-opening reactions, driven by the release of ring strain, providing access to functionalized acyclic amine derivatives that would be challenging to synthesize through other methods. rsc.org

The dichloroallyl group is also ripe for chemical elaboration. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation. The chlorine atoms can potentially be substituted via nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, further expanding the molecular diversity achievable from this starting material. The combination of these reactive sites allows for the construction of densely functionalized molecules, including spirocyclic and bridged systems, which are of significant interest in medicinal and materials chemistry. rsc.orgnih.gov For instance, the allyl group could be used in ring-closing metathesis to form larger, azetidine-fused heterocyclic systems. nih.gov

The potential of this compound extends to materials chemistry, where the azetidine and dichloroallyl moieties could be incorporated into polymer backbones or as pendant groups. The polarity and hydrogen bonding capability of the azetidine nitrogen, combined with the potential for cross-linking through the allyl group, could be exploited to create novel polymers with tailored thermal, mechanical, and optical properties.

Table 1: Potential Synthetic Transformations of 3-((2,3-Dichloroallyl)oxy)azetidine

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Azetidine Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Substituted azetidines |

| Azetidine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines |

| Azetidine Ring | Strain-Release Ring Opening | Nucleophiles (e.g., H₂O, alcohols, amines) with Lewis/Brønsted acids | Functionalized 1-amino-3-propanol derivatives |

| Allyl Double Bond | Hydrogenation | H₂, Pd/C | 3-((2,3-Dichloropropyl)oxy)azetidine |

| Allyl Double Bond | Dihydroxylation | OsO₄, NMO | Dihydroxylated propyl ether derivative |

| Allyl Double Bond | Ring-Closing Metathesis (after N-allylation) | Grubbs' Catalyst | Azetidine-fused bicyclic systems |

| Dichloro-Substituents | Nucleophilic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | Substituted allyl ether derivatives |

| Dichloro-Substituents | Cross-Coupling Reactions | Organometallic reagents, Palladium catalysts | Arylated or alkylated allyl derivatives |

Development of Novel Ligands or Catalysts Derived from the Azetidine Scaffold

Azetidine-containing molecules have been successfully employed as ligands in transition metal catalysis. mdpi.comacs.orgnih.gov The defined stereochemistry and conformational rigidity of the four-membered ring can create a well-defined chiral pocket around a metal center, which is highly advantageous for asymmetric catalysis. rsc.org The rigidity of the azetidine scaffold can enhance control over the catalytic environment, leading to improved enantioselectivity in chemical reactions. rsc.org

3-((2,3-Dichloroallyl)oxy)azetidine serves as an excellent starting point for the design of new ligand classes. By introducing additional coordinating atoms (e.g., nitrogen, phosphorus, or sulfur) through functionalization of the azetidine nitrogen or the allyl group, a variety of bidentate and tridentate ligands can be synthesized. For example, reaction of the azetidine nitrogen with a pyridine- or phosphine-containing alkyl halide would yield potential N,N'- or N,P-bidentate ligands.

These new ligands could be complexed with various transition metals, such as palladium, platinum, rhodium, or copper, to generate novel catalysts. mdpi.comacs.org The electronic properties of the dichloroallyl moiety could also play a crucial role, potentially modulating the electron density at the metal center and thereby influencing the catalyst's activity, stability, and selectivity. Such catalysts could find applications in a wide range of important organic transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), hydrogenations, and C-H activation processes. rsc.orgmdpi.comacs.org

Table 2: Exemplary Ligand Structures Derived from 3-((2,3-Dichloroallyl)oxy)azetidine

| Ligand Type | Synthetic Strategy | Potential Metal Complexation |

|---|---|---|

| N,N'-Bidentate | Alkylation of azetidine N with 2-(chloromethyl)pyridine | Palladium(II), Platinum(II), Copper(I/II) |